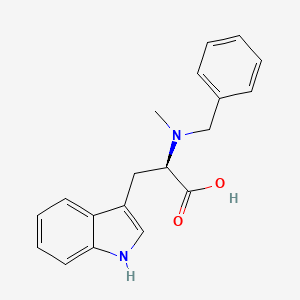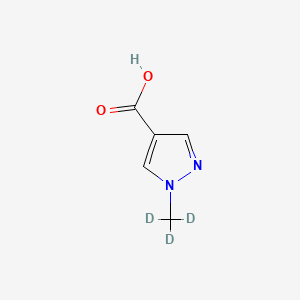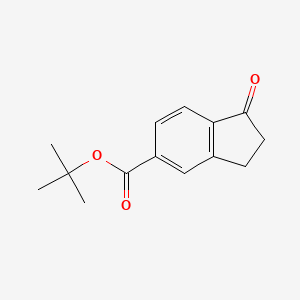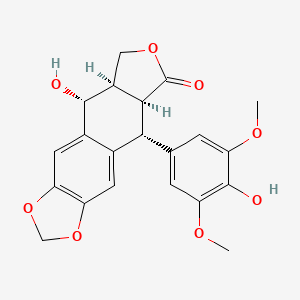
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is a synthetic derivative of progesterone, a naturally occurring hormone in the female body. This compound is used in various biochemical and physiological studies due to its unique properties. It is particularly useful in enzyme immunoassays and studying steroid specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is synthesized through a multi-step process. The initial step involves the formation of Progesterone 3-O-(Carboxymethyl)oxime by reacting progesterone with carboxymethyl oxime under specific conditions. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final ester product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used in further biochemical studies or as intermediates in the synthesis of other compounds.
Scientific Research Applications
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester has a wide range of scientific research applications:
Chemistry: Used in the synthesis of other steroid derivatives and as a reagent in various chemical reactions.
Biology: Employed in enzyme immunoassays to study steroid specificity and hormone-receptor interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug to improve the pharmacokinetic properties of progesterone.
Industry: Utilized in the production of diagnostic kits and other biochemical assays.
Mechanism of Action
The mechanism of action of Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester involves its interaction with specific molecular targets, such as progesterone receptors. The compound binds to these receptors, mimicking the action of natural progesterone. This interaction can modulate various biological pathways, including those involved in reproductive health and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Progesterone 3-(O-carboxymethyl)oxime: A closely related compound with similar properties but without the N-hydroxysuccinimide ester group.
Testosterone 3-(O-carboxymethyl)oxime: Another steroid derivative used in similar biochemical applications.
Hydrocortisone 3-(O-carboxymethyl)oxime: A glucocorticoid derivative with comparable uses in enzyme immunoassays.
Uniqueness
Progesterone 3-O-(Carboxymethyl)oxime N-hydroxysuccinimide Ester is unique due to its enhanced water solubility and improved pharmacokinetic properties compared to natural progesterone. This makes it particularly useful in biochemical assays and potential therapeutic applications.
Properties
Molecular Formula |
C27H36N2O6 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(E)-[(8R,9R,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxyacetate |
InChI |
InChI=1S/C27H36N2O6/c1-16(30)20-6-7-21-19-5-4-17-14-18(10-12-26(17,2)22(19)11-13-27(20,21)3)28-34-15-25(33)35-29-23(31)8-9-24(29)32/h14,19-22H,4-13,15H2,1-3H3/b28-18+/t19-,20-,21+,22-,26+,27-/m1/s1 |
InChI Key |
KNOFWHBRXRNINE-QPFNUXNISA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CCC4=C/C(=N/OCC(=O)ON5C(=O)CCC5=O)/CC[C@]34C)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=NOCC(=O)ON5C(=O)CCC5=O)CCC34C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R,4S)-2,4-bis(hydroxymethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13450961.png)


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)




![2-[(6-Bromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13451001.png)
